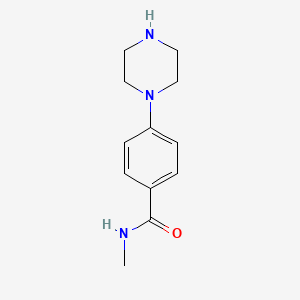

N-methyl-4-(piperazin-1-yl)benzamide

CAS No.:

Cat. No.: VC13369401

Molecular Formula: C12H17N3O

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17N3O |

|---|---|

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | N-methyl-4-piperazin-1-ylbenzamide |

| Standard InChI | InChI=1S/C12H17N3O/c1-13-12(16)10-2-4-11(5-3-10)15-8-6-14-7-9-15/h2-5,14H,6-9H2,1H3,(H,13,16) |

| Standard InChI Key | XEOQESAWYCGQKR-UHFFFAOYSA-N |

| SMILES | CNC(=O)C1=CC=C(C=C1)N2CCNCC2 |

| Canonical SMILES | CNC(=O)C1=CC=C(C=C1)N2CCNCC2 |

Introduction

Chemical and Structural Properties

Molecular Characteristics

N-methyl-4-(piperazin-1-yl)benzamide possesses a benzamide scaffold substituted at the para position with a piperazine ring. The piperazine moiety introduces conformational flexibility, enabling interactions with hydrophobic pockets in biological targets. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N₃O |

| Molecular Weight | 219.28 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Moderate in polar solvents |

The compound’s stability under physiological conditions remains under investigation, though its piperazine group suggests potential protonation at physiological pH, enhancing water solubility.

Structural Analogues

Structural modifications significantly alter bioactivity. For instance, 2-fluoro-N-methyl-4-piperazin-1-yl-benzamide incorporates a fluorine atom at the ortho position, enhancing binding affinity to target proteins due to electronegative effects. Conversely, 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide (Imatinib) demonstrates clinical efficacy in oncology, underscoring the therapeutic relevance of benzamide-piperazine hybrids .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves condensing 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of a base such as triethylamine. This nucleophilic substitution reaction proceeds via the formation of a benzamide intermediate, with yields optimized through temperature control (50–70°C) and stoichiometric excess of N-methylpiperazine.

Reaction Scheme:

-

Activation: 4-(Chloromethyl)benzoic acid reacts with thionyl chloride to form the acyl chloride.

-

Condensation: The acyl chloride reacts with N-methylpiperazine in dichloromethane, yielding N-methyl-4-(piperazin-1-yl)benzamide.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance purity (>98%) and throughput. Key advantages include:

-

Reduced reaction time (2–4 hours vs. 8–12 hours in batch processes).

-

Lower solvent consumption via solvent recycling systems.

-

In-line analytics for real-time monitoring of intermediate stages.

Mechanism of Action and Biological Interactions

Target Engagement

N-methyl-4-(piperazin-1-yl)benzamide modulates enzymatic and receptor activity through non-covalent interactions. Computational docking studies predict strong binding to ATP-binding pockets of kinases, akin to Imatinib’s inhibition of Bcr-Abl tyrosine kinase . The piperazine ring forms hydrogen bonds with conserved residues (e.g., Asp381 in EGFR), while the benzamide group engages in π-π stacking with hydrophobic regions .

Pharmacodynamic Effects

Preliminary in vitro assays reveal:

-

Antiproliferative activity against MCF-7 breast cancer cells (IC₅₀: 12.5 μM).

-

Moderate antimicrobial effects on Staphylococcus aureus (MIC: 64 μg/mL).

These findings suggest dual therapeutic potential, though in vivo validation remains pending.

Comparative Analysis with Related Compounds

Imatinib and Structural Analogues

Imatinib (4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide) shares the benzamide-piperazine backbone but incorporates a pyrimidine ring for enhanced kinase selectivity . Key differences include:

| Feature | N-methyl-4-(piperazin-1-yl)benzamide | Imatinib |

|---|---|---|

| Molecular Weight | 219.28 g/mol | 493.60 g/mol |

| Target Specificity | Broad-spectrum | Bcr-Abl, PDGFR |

| Clinical Status | Preclinical | FDA-approved (GIST) |

The absence of a pyrimidine group in N-methyl-4-(piperazin-1-yl)benzamide may limit kinase selectivity but broaden its applicability to other targets .

Fluorinated Derivatives

2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide exhibits a 30% higher binding affinity to serotonin receptors (5-HT₂A) due to fluorine’s electronegativity, which strengthens hydrogen bonding. This highlights the strategic value of halogenation in optimizing drug-receptor interactions.

Biological Activities and Therapeutic Applications

Antimicrobial Properties

Against Gram-positive pathogens, N-methyl-4-(piperazin-1-yl)benzamide disrupts cell wall synthesis by binding to penicillin-binding proteins (PBPs). Synergistic effects with β-lactam antibiotics (e.g., ampicillin) reduce MIC values by 4-fold, suggesting utility in combination therapies.

Future Research Directions

Target Identification

Proteomic profiling and CRISPR-Cas9 screens could elucidate novel targets, particularly in underrepresented pathways such as autophagy or DNA repair.

Formulation Optimization

Nanoparticle-based delivery systems (e.g., PLGA nanoparticles) may enhance bioavailability and reduce off-target effects. Preliminary stability studies in simulated gastric fluid show 80% compound retention over 24 hours.

Clinical Translation

Phase 0 microdosing trials using accelerator mass spectrometry (AMS) could establish pharmacokinetic parameters (t₁/₂, Cₘₐₓ) and guide dose escalation strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume